molecular formula C5H8O3 B115592 2-Hydroxy-3-methylbut-3-enoic acid CAS No. 150282-01-2

2-Hydroxy-3-methylbut-3-enoic acid

Cat. No.: B115592
CAS No.: 150282-01-2
M. Wt: 116.11 g/mol
InChI Key: LXZWIDSMVHMLCL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbut-3-enoic acid is an α,β-unsaturated monocarboxylic acid with the molecular formula C5H8O3. It is characterized by the presence of a hydroxy group at the second carbon and a methyl group at the third carbon of the butenoic acid backbone. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylbut-3-enoic acid can be achieved through various methods. One common approach involves the hydrolysis of 3-methyl-2-oxobutanoic acid, which undergoes a tautomeric shift to form the desired product . Another method includes the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methylbut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-methyl-2-oxobutanoic acid, while reduction can produce 2-hydroxy-3-methylbutanol .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. This property is crucial in various biochemical reactions, including enzyme-catalyzed processes . The compound’s unique structure allows it to participate in specific reactions that are essential for its biological and chemical functions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxy-3-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h4,6H,1H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZWIDSMVHMLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614391
Record name 2-Hydroxy-3-methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150282-01-2
Record name 2-Hydroxy-3-methylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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